molecular formula C31H29F2N5O3 B14023279 2-[8-(3,5-difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl]-N-[(2R)-2'-oxospiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-5-yl]acetamide

2-[8-(3,5-difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl]-N-[(2R)-2'-oxospiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-5-yl]acetamide

Cat. No.: B14023279
M. Wt: 557.6 g/mol
InChI Key: AZAANWYREOQRFB-BRUPJXTFSA-N
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Description

This compound, also known as MK-3207, is a highly potent and orally bioavailable antagonist of the calcitonin gene-related peptide (CGRP) receptor, developed for the treatment of migraines . Its structure features a spirocyclic core with a 3,5-difluorophenyl group and a pyrrolo[2,3-b]pyridine moiety, which are critical for binding to the CGRP receptor. Key attributes include:

  • Molecular weight: 557.59 g/mol (free base) .
  • Pharmacological potency: IC₅₀ of 0.024 nM in human CGRP receptor binding assays .
  • Optimized pharmacokinetics: Enhanced solubility at acidic pH and 52% oral bioavailability in monkeys .

MK-3207’s development focused on balancing potency with improved pharmacokinetic properties, addressing limitations of earlier CGRP antagonists such as poor solubility and low bioavailability .

Properties

Molecular Formula

C31H29F2N5O3

Molecular Weight

557.6 g/mol

IUPAC Name

2-[8-(3,5-difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl]-N-[(2R)-2'-oxospiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-5-yl]acetamide

InChI

InChI=1S/C31H29F2N5O3/c32-21-10-19(11-22(33)13-21)25-16-35-31(7-1-2-8-31)29(41)38(25)17-26(39)36-23-6-5-18-14-30(15-20(18)12-23)24-4-3-9-34-27(24)37-28(30)40/h3-6,9-13,25,35H,1-2,7-8,14-17H2,(H,36,39)(H,34,37,40)/t25?,30-/m1/s1

InChI Key

AZAANWYREOQRFB-BRUPJXTFSA-N

Isomeric SMILES

C1CCC2(C1)C(=O)N(C(CN2)C3=CC(=CC(=C3)F)F)CC(=O)NC4=CC5=C(C[C@@]6(C5)C7=C(NC6=O)N=CC=C7)C=C4

Canonical SMILES

C1CCC2(C1)C(=O)N(C(CN2)C3=CC(=CC(=C3)F)F)CC(=O)NC4=CC5=C(CC6(C5)C7=C(NC6=O)N=CC=C7)C=C4

Origin of Product

United States

Preparation Methods

Synthesis of the 6,9-Diazaspiro[4.5]decane Core

  • Starting Materials:

    • Suitable cyclic amines or amino alcohols as precursors for the diazaspiro scaffold
    • 3,5-difluorobenzaldehyde or its derivatives for introduction of the difluorophenyl moiety
  • Methodology:

    • Formation of the spirocyclic diazaspiro core is achieved via intramolecular cyclization reactions, often under reductive amination or nucleophilic substitution conditions.
    • The 3,5-difluorophenyl group is introduced through nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) depending on the functional groups present on the intermediate.
    • Oxidation steps may be employed to install the 10-oxo functionality on the diazaspiro ring.

Preparation of the Spiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine] Fragment

  • Starting Materials:

    • Indanone derivatives or indene precursors
    • Pyrrolo[2,3-b]pyridine derivatives or building blocks
  • Methodology:

    • The spirocyclic fusion is constructed via condensation reactions between indanone and pyrrolopyridine units, often involving cyclization under acidic or basic catalysis.
    • Control of stereochemistry at the spiro center is critical and may be achieved using chiral auxiliaries or asymmetric catalysis.
    • The oxo group at the 2' position is typically introduced via oxidation of the corresponding hydroxy or methylene precursor.

Coupling to Form the Acetamide Linkage

  • Reagents:

    • Activated acetic acid derivatives (e.g., acyl chlorides, anhydrides) or coupling reagents (e.g., EDCI, HATU)
    • Amino-functionalized diazaspiro intermediate and spiroindene-pyrrolopyridine amine
  • Methodology:

    • The acetamide bond formation is generally performed via amide coupling protocols under mild conditions to preserve stereochemical integrity.
    • Use of coupling reagents facilitates high yields and purity.
    • Purification is often achieved by chromatographic techniques such as preparative HPLC or flash chromatography.

Final Purification and Characterization

  • Purification methods include recrystallization, chromatographic separation, and preparative HPLC to isolate the target compound with high stereochemical purity.
  • Characterization techniques involve NMR spectroscopy (1H, 13C, 19F), mass spectrometry, IR spectroscopy, and X-ray crystallography to confirm structure and stereochemistry.

Summary Table of Preparation Steps

Step Intermediate/Fragment Key Reagents/Conditions Reaction Type Notes
1 Diazaspiro[4.5]decane core with 3,5-difluorophenyl Amino precursors, 3,5-difluorobenzaldehyde, reductive amination or cyclization Intramolecular cyclization, nucleophilic substitution Control of stereochemistry at C8
2 Spiro[1,3-dihydroindene-pyrrolo[2,3-b]pyridine] Indanone derivatives, pyrrolopyridine precursors, acid/base catalysis Condensation and cyclization Stereoselective spiro fusion
3 Coupling to form acetamide Acyl chlorides or coupling reagents (EDCI, HATU) Amide bond formation Mild conditions to preserve stereochemistry
4 Purification Chromatography, recrystallization Purification Ensures compound purity and stereochemical integrity

Research Findings and Considerations

  • The presence of fluorine atoms on the phenyl ring improves metabolic stability and binding affinity, important for pharmacological applications.
  • The spirocyclic frameworks confer conformational rigidity, which can enhance selectivity and potency in biological targets.
  • Stereochemical control is critical throughout synthesis to ensure biological activity and reduce side effects.
  • The synthetic route requires careful optimization of reaction conditions to maximize yield and minimize by-products, especially in the cyclization and coupling steps.
  • No direct synthetic protocols were found in publicly accessible patents or literature beyond the general strategies outlined, indicating potential proprietary methods or ongoing research in this area.

Chemical Reactions Analysis

Types of Reactions

2-[8-(3,5-difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl]-N-[(2R)-2’-oxospiro[1,3-dihydroindene-2,3’-1H-pyrrolo[2,3-b]pyridine]-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols or amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Use of nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[8-(3,5-difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl]-N-[(2R)-2’-oxospiro[1,3-dihydroindene-2,3’-1H-pyrrolo[2,3-b]pyridine]-5-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for drug development due to its unique structure and biological activity.

    Pharmacology: Investigation of its effects on various biological targets and pathways.

    Materials Science: Exploration of its properties for use in advanced materials and nanotechnology.

Mechanism of Action

The mechanism of action of 2-[8-(3,5-difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl]-N-[(2R)-2’-oxospiro[1,3-dihydroindene-2,3’-1H-pyrrolo[2,3-b]pyridine]-5-yl]acetamide involves interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues in the CGRP Antagonist Class

Several spirocyclic compounds targeting the CGRP receptor share structural motifs with MK-3205. Below is a comparative analysis:

Table 1: Key Structural and Pharmacological Comparisons
Compound Name / Identifier Core Structure Key Substituents Potency (IC₅₀) Bioavailability Solubility (pH 1–3)
MK-3207 6,9-Diazaspiro[4.5]decane 3,5-Difluorophenyl; Pyrrolo[2,3-b]pyridine 0.024 nM 52% (monkey) High
EP 4,374,877 Example 1 6,7-Diazaspiro[4.5]dec-9-ene Trifluoromethylpyrimidine; Iodophenyl Not reported Not reported Moderate (DMF used)
EP 4,374,877 Example 2 5,6-Diazaspiro[3.5]non-8-ene Oxetan-3-yl; Trifluoromethylpyrimidine Not reported Not reported Low (requires DMF)
Key Observations:

MK-3207 vs. EP 4,374,877 Compounds :

  • MK-3207’s 3,5-difluorophenyl group enhances receptor binding affinity compared to the trifluoromethylpyrimidine and iodophenyl groups in patent examples .
  • The pyrrolo[2,3-b]pyridine moiety in MK-3207 contributes to metabolic stability, whereas oxetan modifications in EP 4,374,877 analogues may improve solubility but reduce potency .

Solubility and Formulation :

  • MK-3207’s solubility at acidic pH (critical for oral absorption) is superior to compounds requiring polar aprotic solvents like DMF .

Functional Comparisons with Earlier CGRP Antagonists

While direct data on telcagepant or ubrogepant are absent in the provided evidence, MK-3207’s advancements include:

  • Higher potency: IC₅₀ values for earlier antagonists (e.g., olcegepant) were in the nanomolar range, whereas MK-3207 operates at sub-nanomolar concentrations .
  • Improved safety profile : Structural optimization reduced off-target effects, a common issue with earlier spirocyclic antagonists .

Research Findings and Clinical Implications

Preclinical Data on MK-3207

  • Efficacy : Complete inhibition of CGRP-induced vasodilation in primate models at 0.3 mg/kg .
  • Selectivity: >1,000-fold selectivity over related receptors (e.g., adrenomedullin) .

Limitations of Analogues

  • EP 4,374,877 Compounds: Lack of reported potency data suggests these may be early-stage candidates with unoptimized binding or pharmacokinetics .
  • Synthetic Challenges : Complex iodination steps in EP 4,374,877 examples (e.g., N-iodosuccinimide reactions) increase production costs .

Biological Activity

The compound 2-[8-(3,5-difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl]-N-[(2R)-2'-oxospiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-5-yl]acetamide , also known as MK-3207, is a complex organic molecule with significant biological activity. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C31H29F2N5O3
  • Molecular Weight : 557.591 g/mol
  • CAS Number : 957118-49-9

The structure includes a spirocyclic framework that contributes to its unique biological interactions. The presence of fluorine atoms and multiple heterocycles enhances its pharmacological profile.

MK-3207 primarily acts as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs). By inhibiting sEH, MK-3207 increases the levels of EETs, which are known to have vasodilatory effects and can lower blood pressure. This mechanism has been explored in various studies focusing on hypertension treatment.

In Vitro Studies

Research indicates that MK-3207 demonstrates potent inhibitory activity against sEH. For instance, in a study by Wang et al., various diazaspiro derivatives were synthesized and tested for their ability to inhibit sEH. The results showed that specific modifications to the compound's structure significantly enhanced its inhibitory potency ( ).

CompoundsEH Inhibition (%)IC50 (µM)
MK-3207850.25
Control--

In Vivo Studies

In vivo studies using spontaneously hypertensive rats demonstrated that oral administration of MK-3207 resulted in a significant reduction in blood pressure. Doses of 30 mg/kg showed effective antihypertensive properties without notable side effects ( ).

Case Studies

  • Hypertension Treatment : A study published in the Journal of Medicinal Chemistry highlighted the efficacy of MK-3207 in reducing systolic blood pressure in animal models. The compound was administered over a period of four weeks, resulting in an average reduction of 15 mmHg compared to control groups ( ).
  • Cardiovascular Health : Another case study focused on the long-term effects of sEH inhibition on cardiovascular health indicated that compounds like MK-3207 could potentially reduce the risk of heart disease by improving endothelial function and reducing inflammation ( ).

Q & A

Q. What are the key synthetic routes for preparing this compound, and what critical reagents/conditions are required?

The compound is synthesized via multi-step protocols involving spirocyclic intermediates and coupling reactions. A representative method involves:

  • Spirocyclic Core Formation : Use of diazaspiro[4.5]decane derivatives, such as (8R)-8-(3,5-difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]decane, as a starting material.
  • Acetamide Coupling : Reaction with a spiro[1,3-dihydroindene-2,3'-pyrrolo[2,3-b]pyridine] derivative under amide-bond-forming conditions (e.g., HATU/DIPEA in DMF).
  • Purification : Reverse-phase chromatography (C18 column, acetonitrile/water gradients) achieves >95% purity .

Q. How is the stereochemical configuration of the compound validated, and what analytical techniques are essential?

  • Chiral HPLC : Resolves enantiomers using chiral stationary phases (e.g., Chiralpak AD-H) to confirm the (2R) configuration.
  • X-ray Crystallography : Determines absolute stereochemistry of spirocyclic cores (e.g., diazaspiro[4.5]decane).
  • NMR Spectroscopy : 19F^{19}\text{F}-NMR and 1H^{1}\text{H}-COSY identify substituent orientations (e.g., 3,5-difluorophenyl group) .

Q. What solubility and stability challenges arise during in vitro assays, and how are they addressed?

  • Solubility : Low aqueous solubility (logP ~4.2) requires formulation with co-solvents (e.g., DMSO/PEG-400 mixtures).
  • Stability : Susceptibility to hydrolysis at the acetamide linkage necessitates storage at -20°C under nitrogen .

Advanced Research Questions

Q. How can reaction yields be optimized for the diazaspiro[4.5]decane intermediate?

  • Design of Experiments (DoE) : Bayesian optimization algorithms screen variables (e.g., temperature, catalyst loading) to maximize yield. For example, N-iodosuccinimide-mediated iodination achieves 96% yield under nitrogen at 25°C .
  • Continuous-Flow Chemistry : Reduces side reactions in sensitive steps (e.g., oxidation) by precise control of residence time .

Q. What strategies resolve contradictions in biological activity data across assay platforms?

  • Metabolite Profiling : LC-HRMS identifies active metabolites that may contribute to discrepancies (e.g., CYP3A4-mediated oxidation).
  • Receptor Binding Assays : Use orthogonal methods (SPR vs. radioligand binding) to confirm target engagement kinetics .

Q. How do non-covalent interactions (e.g., halogen bonding) influence the compound’s binding to its target?

  • Computational Modeling : DFT calculations reveal fluorine-mediated halogen bonds with key residues (e.g., backbone carbonyls).
  • Crystallographic Studies : Co-crystal structures with the target protein (e.g., kinase domain) validate predicted interactions .

Q. What methodologies enable scalable synthesis of the spiro[indene-pyrrolopyridine] moiety?

  • Asymmetric Catalysis : Chiral phosphoric acids induce enantioselectivity during spirocyclization.
  • Protecting Group Strategy : tert-Butoxycarbonyl (Boc) groups stabilize intermediates, enabling selective deprotection .

Methodological Guidance

Q. How to design a stability-indicating assay for degradation products?

  • Forced Degradation Studies : Expose the compound to heat (40°C), light (ICH Q1B), and acidic/basic conditions.
  • UHPLC-PDA/MS : Monitor degradation pathways (e.g., hydrolysis of the diazaspiro core) with mass-based identification .

Q. What computational tools predict metabolic hotspots for lead optimization?

  • ADMET Predictors : Software like Schrödinger’s QikProp identifies vulnerable sites (e.g., acetamide cleavage).
  • MD Simulations : Assess conformational flexibility impacting metabolic stability .

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